![molecular formula C13H17NO B2568148 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol CAS No. 2224215-41-0](/img/structure/B2568148.png)
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to have a range of biochemical and physiological effects in the body. In animal studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have a protective effect on the liver and kidneys. In plant studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to enhance plant growth and improve resistance to pests and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its high purity and stability. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. One area of interest is its potential use as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol and its potential applications in various fields.
Métodos De Síntesis
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is synthesized by reacting 2,6-dimethyl-4-nitrophenol with propargylamine in the presence of a reducing agent. The resulting compound is then treated with methyl iodide to obtain 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. This synthesis method has been optimized to produce high yields of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol with high purity.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use as an antiviral and antibacterial agent. In agriculture, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In environmental science, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been investigated for its potential use as a water treatment agent.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-6-14(4)9-12-7-10(2)13(15)11(3)8-12/h1,7-8,15H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUDRWSVLCGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)
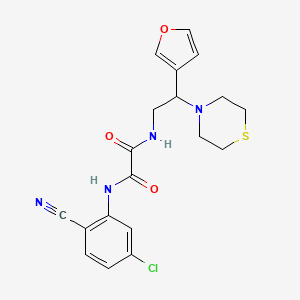
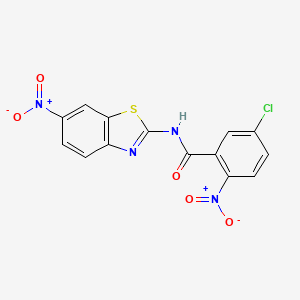

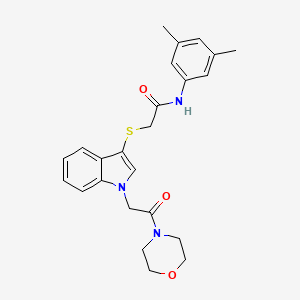
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
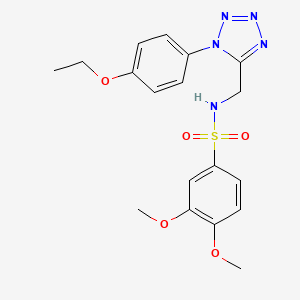
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
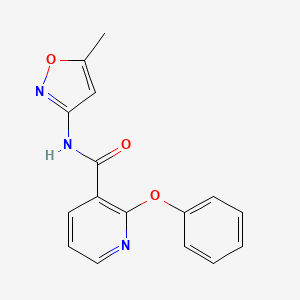
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)